molecular formula C15H9IO2 B1330931 3-(4-Iodophenyl)-2H-chromen-2-one CAS No. 25229-74-7

3-(4-Iodophenyl)-2H-chromen-2-one

Cat. No. B1330931
CAS RN: 25229-74-7
M. Wt: 348.13 g/mol
InChI Key: SECODLMNIMINDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Iodophenyl)-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The “3-(4-Iodophenyl)” part suggests that an iodophenyl group is attached to the third carbon of the chromen-2-one structure .


Molecular Structure Analysis

The molecular structure of “3-(4-Iodophenyl)-2H-chromen-2-one” would likely involve a chromen-2-one core with a 4-iodophenyl group attached to the third carbon. Chromen-2-one is a bicyclic structure consisting of a benzene ring fused to a pyran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Iodophenyl)-2H-chromen-2-one” would likely be influenced by the presence of the iodophenyl group and the chromen-2-one core. For example, the iodine atom might increase the compound’s molecular weight and could influence its reactivity .

Scientific Research Applications

3-(4-Iodophenyl)-2H-chromen-2-one: A Comprehensive Analysis of Scientific Research Applications:

Drug Delivery Systems

The compound’s structure may allow it to be incorporated into pH-sensitive drug nanocarriers. These nanocarriers can offer unique advantages for targeted drug delivery, particularly in anti-tumor therapies. They respond to the acidic environment of tumor tissues, releasing the drug at the desired site .

Safety And Hazards

The safety and hazards of “3-(4-Iodophenyl)-2H-chromen-2-one” would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Compounds containing iodine can sometimes be hazardous due to the potential for the release of iodine .

Future Directions

The future directions for research on “3-(4-Iodophenyl)-2H-chromen-2-one” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

3-(4-iodophenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECODLMNIMINDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348172
Record name 3-(4-Iodophenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)-2H-chromen-2-one

CAS RN

25229-74-7
Record name 3-(4-Iodophenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodophenyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Iodophenyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(4-Iodophenyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(4-Iodophenyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(4-Iodophenyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3-(4-Iodophenyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.